Cas no 19839-52-2 (2,9-Dihydro-1H-beta-carbolin-1-one)

2,9-Dihydro-1H-beta-carbolin-1-one 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrido[3,4-b]indol-1-one, 2,9-dihydro-
- 2,9-dihydropyrido[3,4-b]indol-1-one
- 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
- 1-hydroxy-beta-carboline
- SGJQMRQYHMXDTI-UHFFFAOYSA-
- 9H-Pyrido[3,4-b]indol-1-ol
- 1,2-dihydro-beta-carboline-1-one
- 2,9-Dihydro-1H-beta-carbolin-1-one
- 9H-Pyrido[3,4-b]indole-1(2H)-one
- SY237693
- AS-64922
- MFCD20760162
- AC5157
- InChI=1/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)
- DTXSID80446780
- 19839-52-2
- 1H,2H,9H-PYRIDO[3,4-B]INDOL-1-ONE
- CHEMBL3401841
- SCHEMBL7546861
- SCHEMBL21384427
- A919456
- AKOS006370726
- AKOS037645938
- DB-369762
- 2H,9H-PYRIDO[3,4-B]INDOL-1-ONE
-
- MDL: MFCD20760162
- インチ: 1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)
- InChIKey: SGJQMRQYHMXDTI-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(C([H])=C([H])N1[H])C1=C([H])C([H])=C([H])C([H])=C1N2[H]
計算された属性
- せいみつぶんしりょう: 184.063662883g/mol
- どういたいしつりょう: 184.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 44.9
2,9-Dihydro-1H-beta-carbolin-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D685411-1g |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one |
19839-52-2 | 95% | 1g |
$695 | 2024-07-20 | |
eNovation Chemicals LLC | D685411-0.25g |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one |
19839-52-2 | 95% | 0.25g |
$285 | 2024-07-20 | |
abcr | AB533408-250mg |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one; . |
19839-52-2 | 250mg |
€462.60 | 2024-08-02 | ||
1PlusChem | 1P002BXN-250mg |
1H-Pyrido[3,4-b]indol-1-one, 2,9-dihydro- |
19839-52-2 | 97% | 250mg |
$407.00 | 2023-12-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL166-1g |
2,9-dihydropyrido[3,4-b]indol-1-one |
19839-52-2 | 97% | 1g |
¥3617.0 | 2024-04-23 | |
eNovation Chemicals LLC | D685411-0.1g |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one |
19839-52-2 | 95% | 0.1g |
$210 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL166-100.0mg |
2,9-dihydropyrido[3,4-b]indol-1-one |
19839-52-2 | 97% | 100.0mg |
¥1017.0000 | 2024-08-03 | |
eNovation Chemicals LLC | D685411-0.25g |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one |
19839-52-2 | 95% | 0.25g |
$285 | 2025-02-20 | |
eNovation Chemicals LLC | D685411-1g |
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one |
19839-52-2 | 95% | 1g |
$695 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL166-250mg |
2,9-dihydropyrido[3,4-b]indol-1-one |
19839-52-2 | 97% | 250mg |
¥1703.0 | 2024-04-23 |
2,9-Dihydro-1H-beta-carbolin-1-one 関連文献
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2,9-Dihydro-1H-beta-carbolin-1-oneに関する追加情報
Recent Advances in the Study of 2,9-Dihydro-1H-beta-carbolin-1-one (CAS: 19839-52-2)
The compound 2,9-Dihydro-1H-beta-carbolin-1-one (CAS: 19839-52-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the beta-carboline family, exhibits a diverse range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its potential therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) investigated the antitumor properties of 2,9-Dihydro-1H-beta-carbolin-1-one. The researchers employed a combination of in vitro and in vivo assays to demonstrate its efficacy in inhibiting the proliferation of various cancer cell lines, particularly those resistant to conventional chemotherapy. The compound was found to induce apoptosis through the activation of the intrinsic mitochondrial pathway, highlighting its potential as a novel chemotherapeutic agent.
Another significant advancement was reported in the field of neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience revealed that 2,9-Dihydro-1H-beta-carbolin-1-one exhibits neuroprotective effects by modulating the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The compound's ability to cross the blood-brain barrier and its low cytotoxicity make it a promising candidate for further development as a therapeutic agent for neurodegenerative disorders.
In terms of synthetic chemistry, recent efforts have focused on improving the yield and scalability of 2,9-Dihydro-1H-beta-carbolin-1-one production. A 2023 paper in Organic Letters described a novel catalytic method using palladium nanoparticles, which significantly reduced reaction times and improved purity. This advancement is crucial for facilitating large-scale production and further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of 2,9-Dihydro-1H-beta-carbolin-1-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are exploring structural modifications and formulation strategies to overcome these limitations.
In conclusion, 2,9-Dihydro-1H-beta-carbolin-1-one (CAS: 19839-52-2) represents a versatile scaffold with significant therapeutic potential across multiple disease areas. The recent advancements in understanding its biological activities and optimizing its synthesis pave the way for future drug development efforts. Continued research in this area is expected to yield important insights and potentially lead to novel therapeutic agents in the coming years.
19839-52-2 (2,9-Dihydro-1H-beta-carbolin-1-one) 関連製品
- 2680879-02-9(benzyl N-1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ylcarbamate)
- 1189863-47-5(N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide)
- 2141084-27-5((1-{6-(trifluoromethyl)pyridin-3-ylmethyl}cyclopropyl)methanamine)
- 898774-58-8(4'-Carboethoxy-3-(3-methoxyphenyl)propiophenone)
- 2227672-19-5(5-bromo-2-(2R)-2-hydroxypropylphenol)
- 325708-23-4(N-Trityl-1,4-butanediamine diacetate)
- 2310141-59-2(2-(naphthalen-1-yl)-1-4-(thiolan-3-yl)-1,4-diazepan-1-ylethan-1-one)
- 2649013-59-0(5-(2-isocyanatoethyl)-4-methyl-1H-imidazole)
- 1593701-91-7(2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine)
- 1341616-28-1(3-(4-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one)
